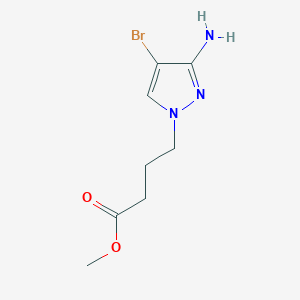
Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate typically involves the formation of the pyrazole ring followed by the introduction of the amino and bromo substituents. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions, while the bromo group can be added via electrophilic bromination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
化学反应分析
Types of Reactions
Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromo group can lead to various substituted pyrazoles.
科学研究应用
Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents on the pyrazole ring can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.
相似化合物的比较
Similar Compounds
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate: Lacks the bromo substituent, which may affect its reactivity and binding properties.
Methyl 4-(4-bromo-1h-pyrazol-1-yl)butanoate: Lacks the amino substituent, which may influence its biological activity.
Methyl 4-(3-amino-5-bromo-1h-pyrazol-1-yl)butanoate: The position of the bromo substituent is different, which can alter its chemical and biological properties.
Uniqueness
Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate is unique due to the specific positioning of the amino and bromo substituents on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H12BrN3O2 |
|---|---|
分子量 |
262.10 g/mol |
IUPAC 名称 |
methyl 4-(3-amino-4-bromopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H12BrN3O2/c1-14-7(13)3-2-4-12-5-6(9)8(10)11-12/h5H,2-4H2,1H3,(H2,10,11) |
InChI 键 |
LBUPJJLRFSFRIC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCN1C=C(C(=N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


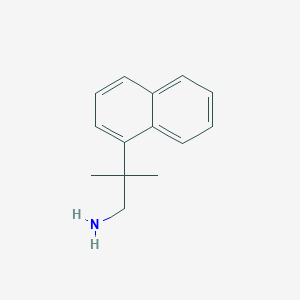

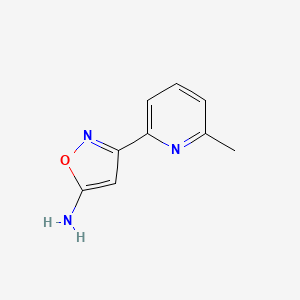

![tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)
![Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol](/img/structure/B13529241.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)
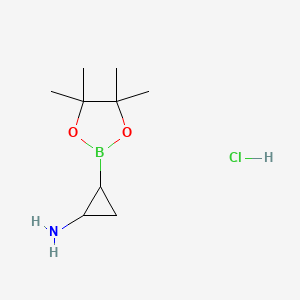
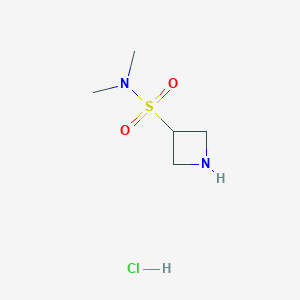

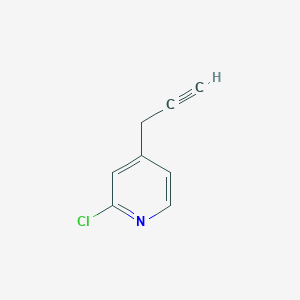

![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)

